Bienvenue dans la boutique en ligne BenchChem!

1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose

Regioselective protection Levoglucosan derivatives Carbohydrate building blocks

Unlike the over‑protected ditosylate (CAS 36920‑98‑6) or C4‑tosylate regioisomer, this exclusive C2‑monotosylate preserves free C3‑OH and C4‑OH nucleophiles essential for stereocontrolled epoxide formation, glycosylation, and orthogonal protection. Required for fondaparinux intermediate synthesis and β‑C‑arylglucoside SGLT2 inhibitor programs. Specify CAS 3868‑05‑1 to ensure reactivity and avoid synthetic dead‑ends. Request your custom quote today.

Molecular Formula C13H16O7S
Molecular Weight 316.33 g/mol
CAS No. 3868-05-1
Cat. No. B016403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose
CAS3868-05-1
Synonyms1,6-Anhydro-β-D-glucopyranose 2-(4-Methylbenzenesulfonate);  Levoglucosan 2-p-Toluenesulfonate; 
Molecular FormulaC13H16O7S
Molecular Weight316.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C3COC2O3)O)O
InChIInChI=1S/C13H16O7S/c1-7-2-4-8(5-3-7)21(16,17)20-12-11(15)10(14)9-6-18-13(12)19-9/h2-5,9-15H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1
InChIKeySLBPXGGBTQVDQH-UJPOAAIJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose (CAS 3868-05-1): Strategic C2-Protected Levoglucosan Building Block for Carbohydrate Synthesis


1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose (CAS 3868-05-1, C13H16O7S, MW 316.32) is a bicyclic monosaccharide derivative belonging to the 1,6-anhydro-β-D-hexopyranose (levoglucosan) class of chiral building blocks [1]. It features a rigid 1,6-anhydro bridge that locks the pyranose ring in a ¹C₄ chair conformation and a single p-toluenesulfonyl (tosyl) ester group regioselectively positioned at the C2 hydroxyl [2]. This mono-tosylated architecture serves as a differentiated starting point for stereoselective transformations, including nucleophilic displacement, epoxide formation, and glycosylation, enabling access to deoxy, amino, and other modified carbohydrate scaffolds used in pharmaceutical intermediate synthesis .

Why Generic Substitution Fails: The Critical Distinction Between 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose and Its C4-Regioisomer or Di-Tosylated Congeners


The utility of 1,6-anhydro-β-D-glucopyranose derivatives is exquisitely sensitive to the regio- and chemoselectivity of hydroxyl protection [1]. Generic substitution with the more accessible 1,6-anhydro-2,4-di-O-tosyl-β-D-glucopyranose (ditosylate) or the C4-monotosylate isomer fundamentally alters the synthetic pathway by removing the free C3-OH and C4-OH nucleophiles essential for subsequent stereocontrolled epoxide formation, glycosylation, or selective ring-opening reactions [2]. The single tosyl group at C2 in CAS 3868-05-1 creates a defined electrophilic center while preserving two free hydroxyls, enabling precise, sequential functionalization that is impossible with over-protected analogs [3]. Selection of the incorrect tosylate regioisomer or substitution pattern leads to divergent reactivity and loss of stereochemical control in downstream steps.

Quantitative Differentiation Evidence for 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose (CAS 3868-05-1) Against Key Structural Analogs


Regioselective C2-Tosylation Preserves Free C3 and C4 Hydroxyls for Epoxide Formation vs. Di-Tosylated Analog That Blocks All Functionality

The mono-tosylation at C2 in CAS 3868-05-1 leaves the C3 and C4 hydroxyl groups free and available for subsequent intramolecular epoxide formation, a transformation that is entirely blocked in the 2,4-di-O-tosyl analog (CAS 36920-98-6) due to complete hydroxyl protection [1]. The 1,6:3,4-dianhydro-2-O-tosyl-β-D-galactopyranose scaffold (CAS 6167-32-8), an epoxide derivative, is directly accessible from CAS 3868-05-1 via base treatment but cannot be formed from the di-tosylated compound without selective deprotection steps [2].

Regioselective protection Levoglucosan derivatives Carbohydrate building blocks

Patent Route WO2021083735A1: Cost-Effective Direct Synthesis of Mono-Tosylate 3868-05-1 from D-Glucose vs. Traditional Multi-Step Routes to Di-Tosylate

A modern patented method (WO2021083735A1) enables direct synthesis of the mono-tosylate CAS 3868-05-1 from D-glucose without prior isolation of levoglucosan, bypassing the traditional multi-step route that yields the di-tosylate 1,6-anhydro-2,4-di-O-tosyl-β-D-glucopyranose as the primary product (80% yield) [1][2]. The traditional tosylation of levoglucosan with excess TsCl in pyridine produces the di-tosylate in 80% yield with 20% tri-tosylate as byproduct, requiring chromatographic separation to isolate any mono-tosylate [2].

Process chemistry Cost of goods Patent synthesis

NMR-Based Structural Discrimination: Definitive ¹H NMR Fingerprint Distinguishes 2-O-Tosyl from 4-O-Tosyl and 2,4-Di-O-Tosyl Regioisomers

Comprehensive ¹H NMR analysis of the three tosylated levoglucosan derivatives (2-O-tosyl CAS 3868-05-1, 4-O-tosyl CAS 36920-97-5, and 2,4-di-O-tosyl CAS 36920-98-6) has established that each regioisomer exhibits a distinct and non-overlapping spectral fingerprint that enables unambiguous structural identification and purity assessment [1]. The chemical shift patterns of the anomeric proton (H-1), the tosylate-bearing ring protons, and the aromatic protons provide clear diagnostic signals that differentiate the mono-substituted C2 isomer from its C4 counterpart.

Analytical characterization QC identity confirmation Regioisomer purity

Fondaparinux Intermediate Synthesis: Selective C2-Tosylate Enables Stereocontrolled Glycosylation vs. Incompatible Di-Tosylate

In the patented synthesis of fondaparinux sodium monosaccharide intermediates, the mono-tosylated levoglucosan derivative CAS 3868-05-1 serves as a critical building block, whereas the di-tosylated analog is structurally incompatible with the required sequential glycosylation and deprotection sequence due to the absence of free hydroxyls for glycosidic bond formation [1]. The single tosylate leaving group at C2 in CAS 3868-05-1 provides a defined site for nucleophilic displacement while preserving the C3 and C4 hydroxyls for subsequent protecting group manipulation.

Heparinoid synthesis Anticoagulant API Glycosyl donor

SGLT2 Inhibitor Synthesis: 2-O-Tosyl Levoglucosan Provides Defined Electrophile for β-Selective C-Arylation vs. Multi-Protected Analogs

In the stereoselective synthesis of β-C-arylglucosides, including the SGLT2 inhibitor canagliflozin, silyl-protected 1,6-anhydro-β-D-glucose derivatives bearing a single leaving group at C2 undergo β-selective C-arylation with arylalanes [1]. The mono-tosylated scaffold CAS 3868-05-1 provides the requisite single electrophilic site for this transformation, whereas multi-protected or fully unprotected levoglucosan analogs lack the precise activation pattern needed for high stereoselectivity [2].

SGLT2 inhibitors β-C-arylglucoside Diabetes drug intermediates

Solubility Profile: Chloroform/Ethyl Acetate Solubility Enables Organic-Phase Reactions vs. Aqueous-Only Unprotected Levoglucosan

CAS 3868-05-1 exhibits solubility in chloroform and ethyl acetate, with a calculated aqueous solubility of 1.9 g/L at 25°C and a melting point of 117-119°C . This organic solvent compatibility contrasts with unprotected levoglucosan (1,6-anhydro-β-D-glucopyranose, CAS 498-07-7), which is highly water-soluble and poorly soluble in non-polar organic media, limiting its direct use in reactions requiring anhydrous aprotic conditions [1].

Solubility Organic synthesis Process compatibility

Optimal Procurement and Application Scenarios for 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose (CAS 3868-05-1)


Fondaparinux and Heparinoid Oligosaccharide Intermediate Synthesis

CAS 3868-05-1 serves as a strategic monosaccharide building block in the patented synthesis of fondaparinux sodium intermediates, where the single C2-tosylate provides the necessary leaving group for stereoselective glycosylation while preserving free hydroxyls at C3 and C4 for subsequent elongation steps [1]. Procurement for this application requires careful exclusion of the 2,4-di-O-tosyl analog (CAS 36920-98-6), which lacks the free hydroxyls essential for glycosidic bond formation and would halt the synthetic sequence.

SGLT2 Inhibitor (e.g., Canagliflozin) β-C-Arylglucoside Scaffold Construction

In the synthesis of β-C-arylglucoside SGLT2 inhibitors, CAS 3868-05-1 provides the precisely defined C2 activation required for stereoselective β-arylation of the anomeric center [2]. The mono-tosylate architecture allows selective silyl protection of the remaining hydroxyls, enabling high-yield β-selective coupling with arylalane reagents. This application demands the specific C2-tosylate regioisomer; the C4-tosylate analog (CAS 36920-97-5) would produce an entirely different arylation outcome with loss of stereochemical control.

3,4-Dideoxy and 3,4-Epimino Carbohydrate Derivative Synthesis via 1,6:3,4-Dianhydro Intermediates

The free C3-OH and C4-OH in CAS 3868-05-1 undergo base-mediated intramolecular nucleophilic displacement of the C2-tosylate to form 1,6:3,4-dianhydro-β-D-hexopyranose epoxides, versatile intermediates for synthesizing 3,4-dideoxy, 3,4-epimino, and 3,4-diamino sugar derivatives [3]. This epoxide-forming pathway is uniquely accessible from the mono-tosylate; the di-tosylated analog cannot undergo this transformation, while unprotected levoglucosan requires additional activation steps. Procurement for epoxide-based synthetic routes must specify CAS 3868-05-1 to ensure this reactivity is available.

Nucleophilic Displacement at C2: Azido, Halo, and Thio Carbohydrate Building Blocks

The C2-tosylate group in CAS 3868-05-1 undergoes regioselective nucleophilic displacement with azide, halide, and thiol nucleophiles to generate 2-deoxy-2-functionalized 1,6-anhydro-β-D-glucopyranose derivatives [4]. These substituted building blocks serve as precursors to 2-amino sugars, 2-thioglycosides, and 2-halo intermediates used in medicinal chemistry and natural product synthesis. The mono-substitution pattern preserves C3 and C4 hydroxyls for orthogonal protecting group strategies, a flexibility absent in multi-tosylated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.